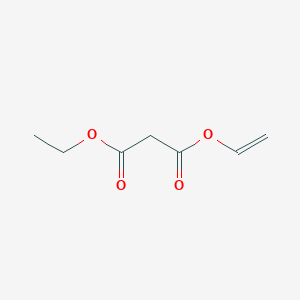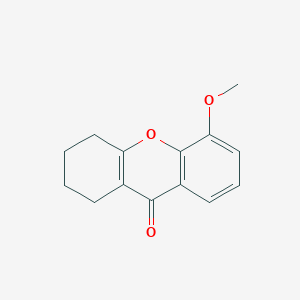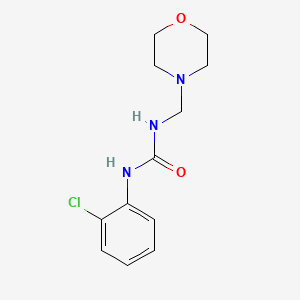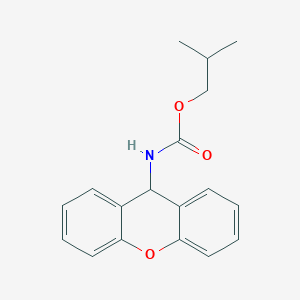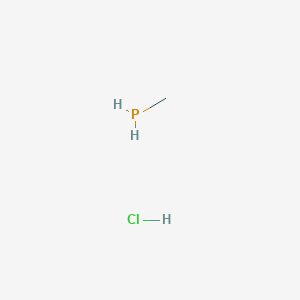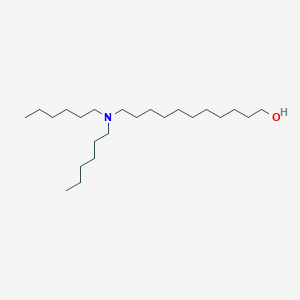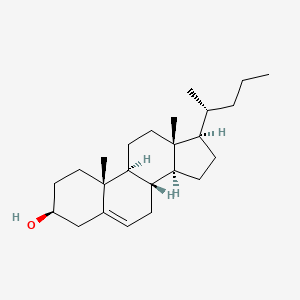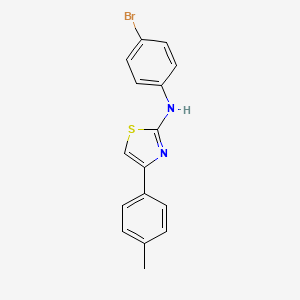
n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, the synthesis can be achieved by reacting 4-bromoacetophenone with thiourea and 4-methylbenzaldehyde under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with various molecular targets. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The bromophenyl and methylphenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- n-(4-Bromophenyl)-4-phenyl-1,3-thiazol-2-amine
- n-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- n-(4-Methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Comparison:
- n-(4-Bromophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.
- n-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Contains a chlorine atom instead of bromine, which can influence its chemical reactivity and biological activity.
- n-(4-Methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Lacks the bromine atom, which may reduce its potential for nucleophilic substitution reactions.
The unique combination of the bromophenyl and methylphenyl groups in n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5561-93-3 |
|---|---|
Molecular Formula |
C16H13BrN2S |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13BrN2S/c1-11-2-4-12(5-3-11)15-10-20-16(19-15)18-14-8-6-13(17)7-9-14/h2-10H,1H3,(H,18,19) |
InChI Key |
DPZRQYIHCLYIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


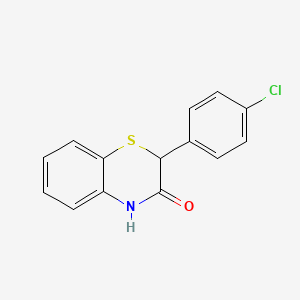
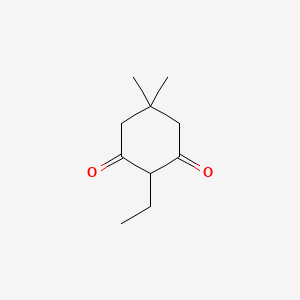
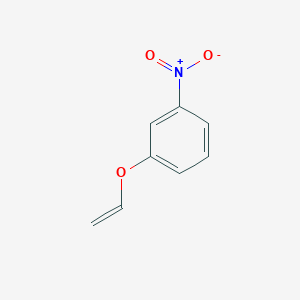
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

